Potassium hexafluoroantimonate

Vue d'ensemble

Description

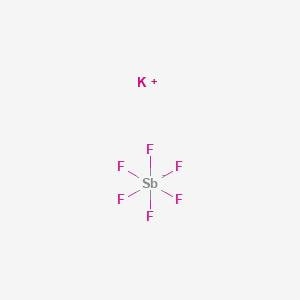

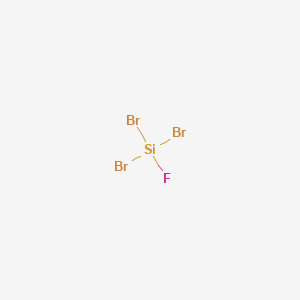

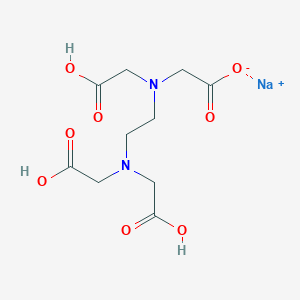

Potassium hexafluoroantimonate, also known as Potassium antimony fluoride or Potassium hexafluorostibanuide, is a chemical compound with the linear formula KSbF6 . It has a molecular weight of 274.85 .

Synthesis Analysis

Potassium hexafluoroantimonate has been used in the electrochemically-induced polymerization of vinyl ether monomers . The reaction rate could be readily adjusted based on the applied voltage or by the introduction of an alkaline additive .

Molecular Structure Analysis

The molecular structure of Potassium hexafluoroantimonate is represented by the linear formula KSbF6 . The molecular weight of this compound is 274.85 .

Chemical Reactions Analysis

Potassium hexafluoroantimonate has been used as a catalyst in chemical reactions . It has been used in the electrochemically-induced polymerization of vinyl ether monomers .

Physical And Chemical Properties Analysis

Potassium hexafluoroantimonate is a compound with a molecular weight of 274.85 . It has a linear formula of KSbF6 .

Applications De Recherche Scientifique

Electro-Initiated Cationic Polymerization

Potassium hexafluoroantimonate is utilized as an initiating species in the electrochemically-induced polymerization of vinyl ether monomers . This process allows for the rapid cationic polymerization of monomers into polymers, with the reaction rate being adjustable based on the applied voltage or the introduction of an alkaline additive. The resulting polymers exhibit high thermal stability, as investigated by Thermogravimetric Analysis (TGA).

Photopolymerization Initiator

In the realm of photopolymerizations, KSbF₆ serves as a strong Bronsted acid initiator . It’s particularly effective when used with vinyl ethers and epoxy monomers, which are initiated by the strong acids produced by KSbF₆.

Catalyst in Chemical Synthesis

The compound acts as a catalyst core in various chemical reactions due to its antimony component. Its reactivity is harnessed in synthesizing complex molecules, where precision and control over the reaction pathways are crucial .

Material Science Research

KSbF₆’s properties make it a valuable asset in material science, especially in the development of new polymeric materials with specific characteristics like enhanced durability or specialized conductivity .

Analytical Chemistry

In analytical chemistry, KSbF₆ can be used as a reagent in potentiometric measurements, aiding in the determination of fluoride, chloride, pH, and redox potential in water samples .

Laser Technology

The compound’s unique properties are exploited in the characterization and extinction measurement of certain crystals, such as potassium terbium fluoride, which are used for high laser power applications .

Safety and Hazard Research

Potassium hexafluoroantimonate is also used in research related to safety and hazards, particularly in understanding the toxicological profiles of substances and developing safety protocols for handling and storage .

Mécanisme D'action

Target of Action

Potassium hexafluoroantimonate is an inorganic compound that primarily targets a wide number of exogenous and endogenous hydrophobic electrophiles . These targets play a crucial role in various biochemical reactions, including the conjugation of reduced glutathione .

Mode of Action

The compound interacts with its targets by conjugating with reduced glutathione . This interaction leads to changes in the biochemical properties of the targets, thereby influencing their function and activity .

Biochemical Pathways

Potassium hexafluoroantimonate affects the pathways related to the biosynthesis of steroid hormones . It catalyzes isomerization reactions, which contribute to the biosynthesis of these hormones . The downstream effects of these pathways include changes in the physiological functions regulated by steroid hormones.

Result of Action

The molecular and cellular effects of Potassium hexafluoroantimonate’s action include changes in the function and activity of its targets . These changes can influence various biochemical reactions and pathways, leading to alterations in physiological functions .

Action Environment

The action, efficacy, and stability of Potassium hexafluoroantimonate can be influenced by various environmental factors. For instance, the compound can cause violent reactions with strong acids and oxidizing agents . Therefore, the environment in which the compound is used or stored can significantly impact its action and efficacy.

Propriétés

IUPAC Name |

potassium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586923 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.849 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluoroantimonate | |

CAS RN |

16893-92-8 | |

| Record name | Potassium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Potassium hexafluoroantimonate initiate polymerization reactions?

A: Potassium hexafluoroantimonate (KSbF6) acts as a powerful Lewis acid, capable of initiating cationic polymerization. [, ] When applied to vinyl ether monomers, KSbF6 can initiate polymerization electrochemically. [] This process likely involves the generation of cationic species upon application of voltage, which then propagate the polymerization reaction. The rate of this electro-initiated polymerization can be controlled by adjusting the applied voltage or introducing an alkaline additive. []

Q2: What evidence supports the cationic nature of KSbF6-mediated polymerization?

A2: Several observations point towards the cationic nature of the polymerization initiated by KSbF6:

- Real-time FT-NIR studies: These demonstrate rapid polymerization kinetics, consistent with a cationic mechanism. []

- Voltage dependence: The reaction rate can be readily adjusted by changing the applied voltage, suggesting an electrochemically-driven cationic process. []

- Alkaline additive effects: The introduction of an alkaline additive influences the reaction rate, further supporting the involvement of cationic species. []

- Extended post-curing: The observation of post-curing further points toward a cationic mechanism, as it suggests the persistence of active cationic species even after the initial polymerization. []

Q3: Are there alternative applications of Potassium hexafluoroantimonate beyond polymerization?

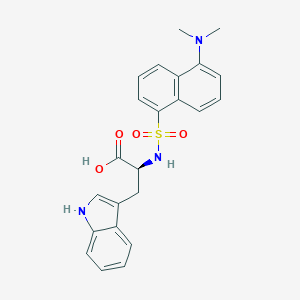

A: Yes, research demonstrates that Potassium hexafluoroantimonate can be used to synthesize specialized photoinitiators for free radical polymerization. [] For example, phenacyl ethyl carbazolium hexafluoroantimonate (PECH) was synthesized using KSbF6. [] Upon irradiation, PECH undergoes homolytic bond cleavage, generating free radicals that initiate polymerization. [] This highlights the versatility of KSbF6 in facilitating different types of polymerization reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)